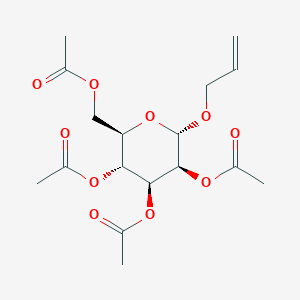
3,5-Diphosphonobenzoic acid
Übersicht
Beschreibung
3,5-Diphosphonobenzoic acid (DPBA) is a chemical compound with the molecular formula C7H6O7P2. DPBA is a derivative of benzoic acid and is widely used in scientific research. DPBA has a wide range of applications in the fields of biochemistry, pharmacology, and medicine. The purpose of
Wissenschaftliche Forschungsanwendungen
3,5-Diphosphonobenzoic acid has a wide range of applications in scientific research. One of the most common applications of 3,5-Diphosphonobenzoic acid is as a chelating agent for metal ions. 3,5-Diphosphonobenzoic acid can form stable complexes with metal ions, making it useful for studying metal ion transport and metabolism in cells. 3,5-Diphosphonobenzoic acid has also been used as a fluorescent probe for detecting metal ions in biological samples.
Another application of 3,5-Diphosphonobenzoic acid is as a pH indicator. 3,5-Diphosphonobenzoic acid changes color in response to changes in pH, making it useful for monitoring pH changes in biological samples. 3,5-Diphosphonobenzoic acid has also been used as a ligand for metal ion sensors and as a catalyst for organic reactions.
Wirkmechanismus
The mechanism of action of 3,5-Diphosphonobenzoic acid is not fully understood. However, it is known that 3,5-Diphosphonobenzoic acid can form stable complexes with metal ions, which may play a role in its biological activity. 3,5-Diphosphonobenzoic acid has also been shown to inhibit the activity of certain enzymes, including alkaline phosphatase and carbonic anhydrase.
Biochemical and Physiological Effects
3,5-Diphosphonobenzoic acid has a number of biochemical and physiological effects. One of the most significant effects of 3,5-Diphosphonobenzoic acid is its ability to chelate metal ions. This property makes 3,5-Diphosphonobenzoic acid useful for studying metal ion transport and metabolism in cells. 3,5-Diphosphonobenzoic acid has also been shown to have antioxidant activity, which may be useful for preventing oxidative damage in cells.
Vorteile Und Einschränkungen Für Laborexperimente
3,5-Diphosphonobenzoic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and is available in high purity. 3,5-Diphosphonobenzoic acid is also stable under a wide range of conditions, making it useful for a variety of experiments. However, 3,5-Diphosphonobenzoic acid has some limitations. It can be difficult to dissolve in certain solvents, which may limit its use in certain experiments. 3,5-Diphosphonobenzoic acid also has a relatively low solubility in water, which may limit its use in aqueous environments.
Zukünftige Richtungen
There are many future directions for research on 3,5-Diphosphonobenzoic acid. One area of research is the development of new methods for synthesizing 3,5-Diphosphonobenzoic acid. Another area of research is the development of new applications for 3,5-Diphosphonobenzoic acid, such as its use as a catalyst for organic reactions. Additionally, there is a need for further research on the mechanism of action of 3,5-Diphosphonobenzoic acid, particularly its interactions with metal ions and enzymes. Finally, there is a need for further research on the potential therapeutic applications of 3,5-Diphosphonobenzoic acid, particularly its antioxidant activity.
Eigenschaften
IUPAC Name |
3,5-diphosphonobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O8P2/c8-7(9)4-1-5(16(10,11)12)3-6(2-4)17(13,14)15/h1-3H,(H,8,9)(H2,10,11,12)(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOXJADBHBIMKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1P(=O)(O)O)P(=O)(O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O8P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-iodo-6-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3220111.png)






![3a-(Trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]thiazol-1(2H)-one](/img/structure/B3220164.png)
![3a-(Trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]oxazol-1(2H)-one](/img/structure/B3220171.png)
![3a-(Difluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]thiazol-1(2H)-one](/img/structure/B3220172.png)


